
(6-Methoxy-2-methylpyridin-3-yl)methanol
Vue d'ensemble
Description
“(6-Methoxy-2-methylpyridin-3-yl)methanol” is a chemical compound . It is used as a reactant in the preparation of certain metabolites .
Molecular Structure Analysis
The molecular structure of “(6-Methoxy-2-methylpyridin-3-yl)methanol” is represented by the InChI code1S/C8H11NO2/c1-6-7 (5-10)3-4-8 (9-6)11-2/h3-4,10H,5H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
“(6-Methoxy-2-methylpyridin-3-yl)methanol” has a molecular weight of 153.18 . It is an oil at room temperature . The melting point is between 39-40 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Crystal Structure : The compound 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was synthesized from a condensation reaction involving (6-methylpyridin-2-yl)methanol, demonstrating its utility in creating novel compounds with defined crystal structures. This synthesis was characterized using various spectroscopic techniques, revealing a symmetrical molecule with two intramolecular hydrogen bonds, highlighting the compound's potential in crystallography and molecular design (Percino et al., 2005).
Co-crystal Synthesis : Another study focused on the synthesis of a co-crystal containing 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, again using (6-methylpyridin-2-yl)methanol. The research emphasizes the compound's role in generating α-diketone compounds, which are significant in the field of organic chemistry and material science (Percino et al., 2007).
Chemical Reactions and Catalysis
Involvement in Chemical Reactions : The compound plays a role in the formation of pyrido[b]cyclobuten-5-one and 1-azafulvenallene via flash vacuum pyrolysis of 3-chloroformyl-2-methylpyridine, demonstrating its involvement in complex chemical reactions. This study contributes to the understanding of pyrolysis processes in organic chemistry (Chou et al., 1995).
Catalyst in Chemical Synthesis : Research on ligand exchange reactions of [Et4N]3[W2(CO)6(OMe)3] shows that (6-methoxy-2-methylpyridin-3-yl)methanol can act as a reactive component in the presence of alcohols, suggesting its role as a catalyst or reactant in organometallic chemistry (Klausmeyer et al., 2003).
Materials Science and Nanotechnology
Surface Site Probing in Nanocrystals : Utilizing methanol to probe surface sites of ceria nanocrystals, researchers have highlighted the compound's role in materials science, particularly in understanding surface chemistry and catalysis on nanomaterials (Wu et al., 2012).
Formation of Supramolecular Structures : The coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts was studied, showcasing the compound's utility in forming hydrogen-bonded helicates and supramolecular structures. This research is significant in the field of supramolecular chemistry and the design of novel materials (Telfer et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLKXIJNKORWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-methylpyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1488230.png)
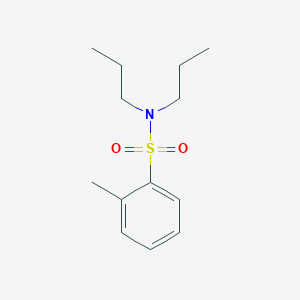



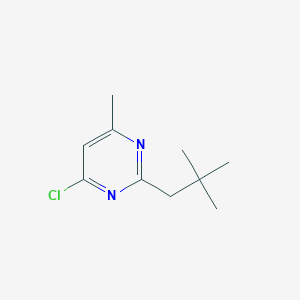
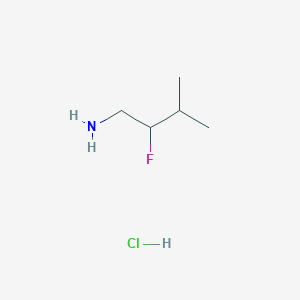
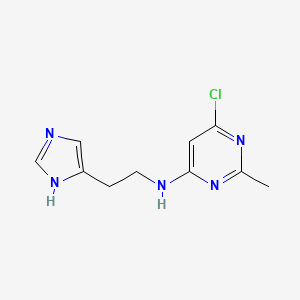
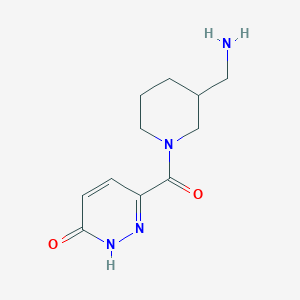
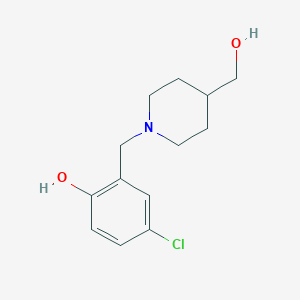
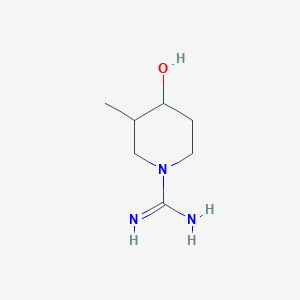

![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)